molecular formula C6H4FI B1666204 1-Fluoro-3-iodobenzene CAS No. 1121-86-4

1-Fluoro-3-iodobenzene

Cat. No.: B1666204
CAS No.: 1121-86-4
M. Wt: 222.0009
InChI Key: VSKSBSORLCDRHS-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodobenzene is an aromatic compound with the molecular formula C₆H₄FI. It consists of a benzene ring substituted with one fluorine atom and one iodine atom at the meta positions. This compound is known for its unique reactivity due to the presence of both fluorine and iodine, making it valuable in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

1-Fluoro-3-iodobenzene, also known as 3-Fluoroiodobenzene, is a chemical compound that primarily targets palladium catalysts . It interacts with these catalysts to facilitate various chemical reactions, particularly the hydroarylation of arylpropiolamides .

Mode of Action

3-Fluoroiodobenzene participates in palladium-catalyzed hydroarylation of arylpropiolamides . This interaction involves the formation of a complex with the palladium catalyst, which then facilitates the addition of a hydrogen atom and an aryl group to a carbon-carbon triple bond . The iodine and fluorine substituents on the benzene ring of 3-Fluoroiodobenzene likely influence the reactivity of the compound in these reactions .

Biochemical Pathways

The primary biochemical pathway affected by 3-Fluoroiodobenzene is the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines . 3-Fluoroiodobenzene is used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate in this synthesis . The resulting compounds have various applications in medicinal chemistry and materials science .

Result of Action

The primary result of 3-Fluoroiodobenzene’s action is the formation of 4-substituted benzo[b]thiophene-2-carboxamidines . These compounds have various applications in medicinal chemistry and materials science .

Action Environment

The action of 3-Fluoroiodobenzene is influenced by various environmental factors. For instance, the compound is light-sensitive and should be stored in a dark place . It is also sensitive to temperature and should be stored at room temperature . These factors can influence the compound’s stability and efficacy in chemical reactions .

Preparation Methods

1-Fluoro-3-iodobenzene can be synthesized through several methods:

Chemical Reactions Analysis

1-Fluoro-3-iodobenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Fluoro-3-iodobenzene can be compared with other halogenated benzenes:

This compound stands out due to the combined effects of fluorine and iodine, making it a versatile compound in various chemical processes.

Properties

IUPAC Name

1-fluoro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FI/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSBSORLCDRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061524
Record name m-Fluoroiodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-86-4
Record name 1-Fluoro-3-iodobenzene
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Record name Benzene, 1-fluoro-3-iodo-
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Record name 1-Fluoro-3-iodobenzene
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Record name Benzene, 1-fluoro-3-iodo-
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Record name m-Fluoroiodobenzene
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Record name 3-fluoroiodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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